The Origin and Discovery of Paxilline: A Technical Guide
The Origin and Discovery of Paxilline: A Technical Guide
Introduction
Paxilline is a potent, tremorgenic indole-diterpene mycotoxin that has garnered significant interest within the scientific community due to its specific and potent biological activities.[1] First isolated from the fungus Penicillium paxilli, this complex natural product has become an invaluable pharmacological tool for studying cellular signaling pathways, particularly those involving ion channels. This technical guide provides a comprehensive overview of the origin, discovery, and key experimental data related to Paxilline, tailored for researchers, scientists, and drug development professionals.
Origin and Discovery
Fungal Source and Initial Isolation
Paxilline is a secondary metabolite produced by the filamentous fungus Penicillium paxilli.[1][2] The initial discovery and isolation of Paxilline were first reported in 1974 by Cole and colleagues.[1][3] The producing organism, Penicillium paxilli, is a saprophytic species that can be found in various environments.[2]
Structural Elucidation
The definitive chemical structure of Paxilline was elucidated in 1975 by Springer and coworkers through single-crystal X-ray diffraction analysis.[1] This revealed a complex pentacyclic indole diterpenoid structure. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were instrumental in confirming the structure and have been used extensively in the characterization of Paxilline and its analogs.[3][4]
Quantitative Data Summary
The biological activity of Paxilline has been quantified in numerous studies. The following table summarizes key inhibitory concentrations (IC50) and binding affinities (Ki) for its primary molecular targets.
| Target | Parameter | Value | Species/Cell Type | Experimental Conditions | Reference(s) |
| Large-conductance Ca2+-activated K+ (BK) channel | Ki | 1.9 nM | Oocytes expressing the α-subunit | Electrophysiology | [5] |
| IC50 | 11.7 ± 1.9 nM | Inside-out patch | -70 mV, 300 µM Ca2+ | [6] | |
| IC50 | 58.4 ± 2.9 nM | Inside-out patch | 0 mV, 300 µM Ca2+ | [6] | |
| IC50 | 469.8 ± 94.9 nM | Inside-out patch | 40 mV, 300 µM Ca2+ | [6] | |
| IC50 | 5.37 ± 1.0 µM | Inside-out patch | 70 mV, 300 µM Ca2+ | [6] | |
| Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | IC50 | 5 - 50 µM | - | - | [5][7] |
| Inositol 1,4,5-trisphosphate (InsP3) receptor | Ki | 6.7 µM | Cerebellar microsomes | InsP3-induced Ca2+ release | |
| Ki | ≥400 µM | Cerebellar microsomes | InsP3-induced Ca2+ release (second site) |
Experimental Protocols
Isolation and Purification of Paxilline from Penicillium paxilli
The following is a generalized protocol based on early reports for the isolation of Paxilline:
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Fungal Culture: Penicillium paxilli is cultured in a suitable liquid medium or on a solid substrate such as autoclaved oats.
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Extraction: The fungal biomass and/or culture medium is extracted with an organic solvent, typically chloroform-methanol (2:1, v/v).
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Filtration and Concentration: The extract is filtered to remove fungal debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is partitioned between an organic solvent (e.g., diethyl ether) and water to remove water-soluble impurities.
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Chromatography: The organic phase is concentrated and subjected to column chromatography on silica gel. Elution with a gradient of organic solvents (e.g., hexane-ethyl acetate) separates the components.
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Crystallization: Fractions containing Paxilline are identified by thin-layer chromatography and combined. Paxilline is then crystallized from a suitable solvent system (e.g., acetone-hexane) to yield the pure compound.
Characterization by NMR and Mass Spectrometry
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl3). The chemical shifts, coupling constants, and nuclear Overhauser effects provide detailed information about the connectivity and stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of Paxilline. Fragmentation patterns observed in tandem MS experiments help to confirm the structure.
Electrophysiological Recording of BK Channel Inhibition
The inhibitory effect of Paxilline on BK channels is typically assessed using patch-clamp electrophysiology:
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Cell Preparation: Cells expressing BK channels (either endogenously or through transfection) are cultured on coverslips.
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Patch-Clamp Recording: Whole-cell or inside-out patch-clamp configurations are established. The patch pipette is filled with an appropriate intracellular solution, and the bath contains an extracellular solution.
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BK Current Elicitation: BK currents are elicited by voltage steps to depolarizing potentials in the presence of a known concentration of intracellular Ca2+.
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Paxilline Application: Paxilline, dissolved in a suitable solvent (e.g., DMSO) and diluted in the bath solution, is perfused onto the cell.
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Data Analysis: The reduction in the amplitude of the BK current in the presence of Paxilline is measured to determine the extent of inhibition. Dose-response curves are generated to calculate the IC50 value.[6][8][9]
Inositol 1,4,5-Trisphosphate (InsP3)-Induced Calcium Release Assay
The effect of Paxilline on InsP3 receptor-mediated calcium release can be measured using the following protocol:
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Microsome Preparation: Microsomes containing InsP3 receptors are isolated from a tissue source (e.g., cerebellum) by differential centrifugation.
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Calcium Loading: The microsomes are incubated in a buffer containing ATP and a low concentration of free Ca2+ to allow for active loading of calcium into the vesicles via SERCA pumps.
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Calcium Measurement: A fluorescent Ca2+ indicator (e.g., Fura-2) is added to the buffer to monitor the extra-vesicular Ca2+ concentration.
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InsP3-Induced Release: A submaximal concentration of InsP3 is added to the microsomal suspension to induce Ca2+ release through the InsP3 receptors, causing an increase in the fluorescence of the Ca2+ indicator.
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Paxilline Inhibition: The assay is repeated in the presence of varying concentrations of Paxilline to determine its inhibitory effect on InsP3-induced Ca2+ release. The reduction in the peak Ca2+ release is quantified to determine the Ki value.
Signaling Pathways and Mechanisms of Action
Inhibition of BK Channels
Paxilline is a potent and selective blocker of large-conductance Ca2+-activated K+ (BK) channels.[1] It binds to the intracellular side of the channel, stabilizing the closed conformation and thereby reducing the probability of channel opening.[10][11] This inhibition is voltage- and Ca2+-dependent, with the potency of Paxilline decreasing at more depolarized potentials and higher intracellular Ca2+ concentrations.[6][10][11] The blockade of BK channels leads to a reduction in K+ efflux, which can result in membrane depolarization and increased cell excitability.[12]
Caption: Paxilline inhibits BK channels, leading to reduced K+ efflux and neuronal hyperexcitability.
Inhibition of the Inositol 1,4,5-Trisphosphate (InsP3) Receptor
Paxilline also acts as a non-competitive inhibitor of the inositol 1,4,5-trisphosphate (InsP3) receptor, an intracellular calcium release channel. It inhibits InsP3-induced Ca2+ release from the endoplasmic reticulum, thereby modulating intracellular calcium signaling. This action is independent of its effect on BK channels and suggests that Paxilline can influence a broader range of cellular processes.
References
- 1. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillium paxilli - Wikipedia [en.wikipedia.org]
- 3. A new tremorgenic metabolite from Penicillium paxilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of paspaline B, an indole-diterpenoid from Penicillium paxilli [agris.fao.org]
- 5. Paxilline | Ca2+-ATPase | Tocris Bioscience [tocris.com]
- 6. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Zhou Y and Lingle CJ (2014), Paxilline inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 10. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
